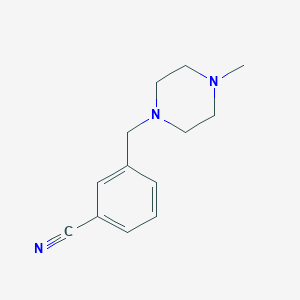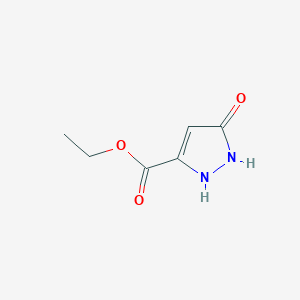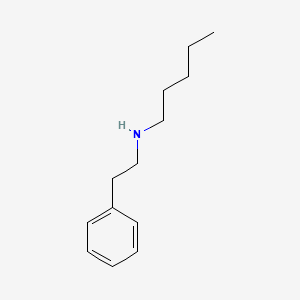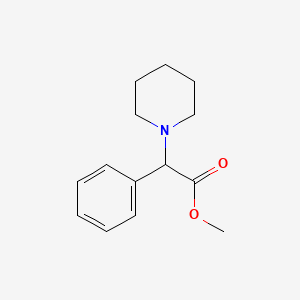
3-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Descripción general
Descripción
3-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a chemical compound with the CAS Number: 859850-90-1 . It has a molecular weight of 215.3 and is typically found in the form of a yellow to brown powder or crystals or liquid . It is used in organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C13H17N3 . The InChI Code is 1S/C13H17N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a yellow to brown powder or crystals or liquid . It has a molecular weight of 215.3 . It should be stored in a sealed, dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Organic Synthesis
3-((4-Methylpiperazin-1-yl)methyl)benzonitrile: is utilized in organic synthesis as a building block for various chemical compounds . Its structure allows for the introduction of the piperazine moiety into larger molecules, which is a common feature in many pharmaceuticals due to the piperazine ring’s ability to interact with biological targets.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor in the synthesis of potential therapeutic agents. The piperazine ring is often found in drugs that target the central nervous system, including antipsychotics and antidepressants .
Material Science
The compound’s properties are explored in material science for the development of new materials. Its molecular structure could be key in creating polymers or small molecule-based materials with specific characteristics, such as enhanced durability or conductivity .
Agriculture
While direct applications in agriculture are not extensively documented, compounds like 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile could be investigated for their potential use in developing pest-resistant crop treatments or as growth regulators, given the importance of nitrogen-containing compounds in these areas .
Environmental Science
In environmental science, research could focus on the compound’s degradation products and their environmental impact. Understanding its stability and breakdown could inform safety protocols for its handling and disposal .
Pharmacology
Pharmacologically, the compound could be studied for its bioactivity profile. Piperazine derivatives are known to exhibit a range of biological activities, and this compound could be a candidate for drug discovery programs aimed at finding new treatments for various diseases .
Biochemistry
Biochemically, 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile might be used as a reagent in biochemical assays or as a scaffold for developing enzyme inhibitors. Its interactions with biological macromolecules could shed light on new biochemical pathways .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatography or mass spectrometry to identify or quantify similar compounds in complex mixtures .
Safety and Hazards
The compound has several hazard statements including H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . It also may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYDAONDPGWBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428216 | |
| Record name | 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methylpiperazin-1-yl)methyl)benzonitrile | |
CAS RN |
859850-90-1 | |
| Record name | 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)












